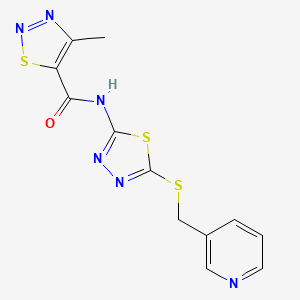
4-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10N6OS3 and its molecular weight is 350.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is part of the thiadiazole family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities supported by various studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiadiazole moiety is significant as it enhances the compound's ability to interact with biological targets due to its unique electronic properties.
Antimicrobial Activity
Thiadiazole derivatives have shown considerable antimicrobial properties. Studies indicate that compounds with a thiadiazole ring exhibit activity against a range of pathogens:
- Gram-positive and Gram-negative bacteria : Compounds have demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungal strains : Activity against Aspergillus niger and Candida albicans has been reported, with some derivatives showing lower Minimum Inhibitory Concentration (MIC) values than standard antifungal agents like itraconazole .
Anticancer Activity
Research has highlighted the potential of thiadiazole derivatives in cancer therapy:
- In vitro studies : Compounds have exhibited moderate to significant cytotoxicity against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and leukemia (Jurkat E6.1) cells.
- Mechanism of action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis and inhibit tubulin polymerization, disrupting cancer cell proliferation .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives is notable:
- Experimental models : Compounds have been evaluated in in vivo models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Some derivatives showed significant protection against seizures comparable to standard anticonvulsants like phenytoin .
- Structure-activity relationship (SAR) : Modifications in the thiadiazole structure have been correlated with enhanced anticonvulsant effects, suggesting that specific substitutions can optimize therapeutic efficacy .
Anti-inflammatory Activity
Thiadiazole compounds also exhibit anti-inflammatory properties:
- Mechanistic insights : These compounds may inhibit pro-inflammatory mediators and cytokines, contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Kikkeri et al. (2013) | Various thiadiazole derivatives | Anticonvulsant | 74.88% inhibition in MES model |
| Gowda et al. (2020) | 4-methyl-N-(5-pyridinylmethyl)thio derivatives | Antimicrobial | MIC < 32.6 μg/mL against E. coli |
| Skrzypek et al. (2021) | Thiadiazole derivatives | Anticancer | Induced apoptosis in glioma cells |
属性
IUPAC Name |
4-methyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS3/c1-7-9(22-18-15-7)10(19)14-11-16-17-12(21-11)20-6-8-3-2-4-13-5-8/h2-5H,6H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYGKWNUBIGYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














